molecular formula C5H6BrN3 B1521132 3-bromo-5-cyclopropyl-1H-1,2,4-triazole CAS No. 82767-64-4

3-bromo-5-cyclopropyl-1H-1,2,4-triazole

Cat. No.: B1521132
CAS No.: 82767-64-4
M. Wt: 188.03 g/mol
InChI Key: CWTBMXDHWRHCQT-UHFFFAOYSA-N
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Description

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole is a heterocyclic organic compound characterized by a bromine atom and a cyclopropyl group attached to a triazole ring

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-5-cyclopropyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 5-bromocyclopropylamine with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the triazole ring.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted triazoles.

Scientific Research Applications

3-Bromo-5-cyclopropyl-1H-1,2,4-triazole has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 5-bromo-3-cyclopropyl-1H-1,2,4-triazole

  • 3-bromo-5-methyl-1H-1,2,4-triazole

  • 3-chloro-5-cyclopropyl-1H-1,2,4-triazole

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Properties

IUPAC Name

3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrN3/c6-5-7-4(8-9-5)3-1-2-3/h3H,1-2H2,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWTBMXDHWRHCQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NN2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50672478
Record name 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82767-64-4
Record name 3-Bromo-5-cyclopropyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50672478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-cyclopropyl-1H-1,2,4-triazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

5.0 g of 3-amino-5-cyclopropyl-1H-[1,2,4]triazole were dissolved in 30 ml of acetic acid and 20 ml of a 48% aqueous hydrogen bromide solution were added dropwise. Subsequently, a solution of 3.1 g of sodium nitrite in 10 ml of water was added dropwise at 0° C. in the course of 10 min and the mixture was subsequently stirred at 0° C. for 10 min. The suspension thus obtained was added in portions at 0° C. to a suspension of 11.6 g of copper(I) bromide in 20 ml of a 24% aqueous hydrogen bromide solution. Subsequently, it was stirred at room temperature for 1 h, then the mixture was added to 400 ml of a saturated aqueous sodium carbonate solution and precipitated copper compound was filtered off. The mixture was washed with 100 ml of EA, then the phases were allowed to separate and the aqueous phase was extracted a further two times with 100 ml each of EA. The combined organic phases were dried over magnesium sulfate and the solvent was removed in vacuo. 2.5 g of the title compound were obtained as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3.1 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
400 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
copper(I) bromide
Quantity
11.6 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-bromo-5-cyclopropyl-1H-1,2,4-triazole
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3-bromo-5-cyclopropyl-1H-1,2,4-triazole
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3-bromo-5-cyclopropyl-1H-1,2,4-triazole
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3-bromo-5-cyclopropyl-1H-1,2,4-triazole
Reactant of Route 6
3-bromo-5-cyclopropyl-1H-1,2,4-triazole

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